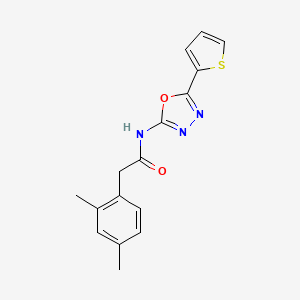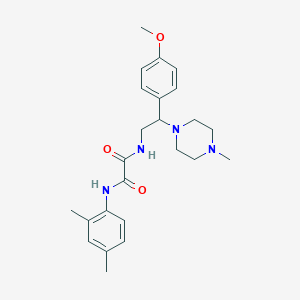![molecular formula C12H14O3 B2897425 (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid CAS No. 900254-88-8](/img/structure/B2897425.png)
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid” is a chemical compound with the molecular weight of 206.24 .
Synthesis Analysis
The synthesis of a similar compound, N′- [(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction , single crystal X-ray diffraction , and electron diffraction .
Chemical Reactions Analysis
Chemical reactions can be predicted using machine learning architectures based on the deep learning paradigm . These architectures can accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors such as soil quality and enzymatic activities .
Applications De Recherche Scientifique
Kinetics and Reaction Products
- A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol indicates its use as a solvent for paints, inks, and fragrances, showcasing its industrial relevance. The study provides insights into its reactivity and potential environmental impact, with specific reaction products identified, including acetone and methyl acetate (Aschmann, Arey, & Atkinson, 2011).
Synthetic Methodologies
- Research on a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using methyl 3-methoxyacrylate demonstrates the compound's utility in synthesizing complex organic molecules, which can have various applications in medicinal chemistry and materials science (Wang & Ikemoto, 2005).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties reveals the potential of structurally related compounds in developing new antimicrobial agents. Several synthesized compounds showed good activity against Staphylococcus aureus and Mycobacterium luteum, indicating the relevance of such compounds in pharmaceutical research (Mickevičienė et al., 2015).
Molecular Engineering for Solar Cells
- Novel organic sensitizers for solar cell applications, comprising donor, electron-conducting, and anchoring groups, were engineered and synthesized, demonstrating the potential of methoxyphenyl derivatives in enhancing the efficiency of solar energy conversion. These sensitizers show high incident photon to current conversion efficiency, highlighting the role of such compounds in the development of renewable energy technologies (Kim et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHVVQGSBZSMS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)
![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)
![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)

![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)